4-{[(2-Methoxyethyl)amino]methyl}benzonitrile hydrochloride
Description
Properties
IUPAC Name |
4-[(2-methoxyethylamino)methyl]benzonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c1-14-7-6-13-9-11-4-2-10(8-12)3-5-11;/h2-5,13H,6-7,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFGYKTSBISCQTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=CC=C(C=C1)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251923-40-6 | |
| Record name | Benzonitrile, 4-[[(2-methoxyethyl)amino]methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1251923-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Mechanism of Action
Biological Activity
4-{[(2-Methoxyethyl)amino]methyl}benzonitrile hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a benzonitrile core with an amino group substituted by a 2-methoxyethyl chain. This configuration is significant for its interaction with biological targets.
The compound's biological activity is primarily attributed to its ability to interact with specific enzymes and receptors. The amino group can form hydrogen bonds with active sites on enzymes, potentially leading to inhibition or modulation of their activity. The benzonitrile moiety may enhance binding affinity through hydrophobic interactions with protein targets.
Enzyme Interaction
Research indicates that this compound may exhibit enzyme-binding properties, which could modulate enzymatic activity through competitive inhibition or allosteric effects. This interaction is crucial for understanding its potential therapeutic applications.
Antitumor Activity
In vitro studies have shown that compounds structurally related to this compound possess selective antitumor properties. For instance, derivatives have been evaluated for their efficacy against various cancer cell lines, demonstrating significant growth inhibition in sensitive cell types while showing reduced activity in resistant lines .
In Vitro Studies
- Antitumor Efficacy : A study evaluated the effects of similar compounds on human cancer cell lines, revealing a biphasic dose-response relationship indicative of selective cytotoxicity against specific tumor types. Notably, compounds demonstrated enhanced activity against breast cancer cells while being less effective against renal cancer cells .
- Enzyme Inhibition : Another investigation focused on the ability of related compounds to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. The study found that structural modifications increased selectivity and potency, suggesting that this compound may similarly influence metabolic pathways .
In Vivo Evaluations
Research has also extended to in vivo models, where compounds analogous to this compound were tested for their antitumor effects in xenograft models. These studies indicated that certain modifications could enhance bioavailability and therapeutic efficacy, highlighting the importance of structure-activity relationships in drug development .
Data Summary Table
| Study Type | Compound Tested | Key Findings |
|---|---|---|
| In Vitro | Antitumor derivatives | Selective growth inhibition in specific cancer cells |
| Enzyme Studies | Cytochrome P450 inhibitors | Modulation of enzyme activity; increased selectivity |
| In Vivo | Xenograft models | Enhanced efficacy with structural modifications |
Comparison with Similar Compounds
Key Observations :
- The methoxyethyl group in the target compound likely improves water solubility compared to methylamino or piperidine derivatives .
- Bulky substituents (e.g., cyclopropyl in ) may enhance metabolic stability but reduce binding affinity to certain targets.
Physicochemical Properties
- Molecular Weight : The target compound (estimated C₁₁H₁₅ClN₂O) has a lower molecular weight (~240 g/mol) compared to Rilpivirine Hydrochloride (402.88 g/mol), suggesting better membrane permeability .
- Solubility : Methoxyethyl groups generally enhance aqueous solubility compared to hydrophobic substituents like piperidine .
- LogP: The methoxyethyl group may reduce logP (lipophilicity) relative to methylamino analogs, balancing bioavailability and solubility .
Preparation Methods
General Synthetic Strategy
The preparation of 4-{[(2-Methoxyethyl)amino]methyl}benzonitrile hydrochloride generally involves two key steps:
- Synthesis of the benzonitrile core (4-cyanobenzyl derivatives)
- Introduction of the 2-methoxyethyl amino substituent through nucleophilic substitution or reductive amination
- Formation of the hydrochloride salt for stability and handling
Preparation of the Benzonitrile Core
A reliable approach to preparing substituted benzonitriles such as 4-methoxybenzonitrile or 4-cyanobenzaldehyde derivatives involves:
- Oximation and dehydration of 4-methoxybenzaldehyde to form 4-methoxybenzonitrile (4-anisole nitrile) in a one-pot process. This method uses oxammonium salts (e.g., oxammonium hydrochloride) as the oximation agent and thionyl chloride as the dehydrating agent in an organic solvent such as methylene dichloride. The reaction proceeds under mild temperatures (0–35 °C) with triethylamine added to neutralize acid byproducts. This process achieves high yields (above 90%) and high purity (HPLC purity >99%) of the nitrile intermediate.
| Parameter | Typical Values |
|---|---|
| Starting Material | 4-Methoxybenzaldehyde (67.5 g, 500 mmol) |
| Oximation Agent | Oxammonium hydrochloride (45.2 g, 650 mmol) |
| Solvent | Methylene dichloride (700 mL) |
| Base | Triethylamine (75.8 g, 750 mmol) |
| Dehydrating Agent | Thionyl chloride (119 g, 1000 mmol) |
| Temperature | 0–35 °C |
| Reaction Time | 1–8 hours |
| Yield | 91–93% |
| Purity (HPLC) | 99.0–99.5% |
This method is scalable to pilot scale with consistent yields and purity.
Introduction of the 2-Methoxyethyl Amino Group
The next crucial step is the attachment of the 2-methoxyethyl amino substituent to the benzonitrile core. While specific literature detailing the exact preparation of this compound is limited, analogous synthetic routes can be inferred from related benzonitrile amine derivatives:
- Reductive amination or nucleophilic substitution of 4-(chloromethyl)benzonitrile or 4-(bromomethyl)benzonitrile with 2-methoxyethylamine is a common strategy. The halomethyl benzonitrile intermediate reacts with the amine under controlled temperature and solvent conditions (e.g., acetonitrile or ethanol) to form the secondary amine linkage.
- The resulting free base is then converted to the hydrochloride salt by treatment with hydrogen chloride in an appropriate solvent (e.g., ethanol or ethereal HCl).
An example from related benzonitrile derivatives shows that refluxing the amine and benzonitrile intermediate in acetonitrile under nitrogen atmosphere for 24 hours, followed by neutralization and crystallization steps, yields the hydrochloride salt with yields around 85–90%.
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Amination (nucleophilic substitution) | 2-Methoxyethylamine, acetonitrile, reflux, 24 h | ~85–90 | Under nitrogen atmosphere |
| Salt formation | HCl in ethanol, room temperature | Quantitative | Crystallization and drying |
Analytical and Purification Considerations
- Purity is typically confirmed by HPLC, with target purities above 98% for pharmaceutical-grade material.
- Moisture content is controlled by Karl Fischer titration (KF values <0.05%).
- Crystallization from ethanol or isopropanol is used to obtain the hydrochloride salt as a stable, isolable solid.
- Drying under reduced pressure at 40–50 °C ensures removal of residual solvents.
Summary Table of Preparation Methods
| Preparation Stage | Reagents/Conditions | Yield (%) | Purity (HPLC) | Notes |
|---|---|---|---|---|
| Oximation & dehydration of 4-methoxybenzaldehyde to 4-methoxybenzonitrile | Oxammonium hydrochloride, thionyl chloride, methylene dichloride, triethylamine, 0–35 °C, 1–8 h | 91–93 | 99.0–99.5% | One-pot, scalable to pilot scale |
| Amination with 2-methoxyethylamine | 2-Methoxyethylamine, acetonitrile, reflux, 24 h | 85–90 | >98% | Under inert atmosphere |
| Hydrochloride salt formation | HCl in ethanol, room temperature | Quantitative | — | Crystallization and drying steps |
Research Findings and Industrial Relevance
- The one-pot oximation-dehydration method for preparing 4-methoxybenzonitrile is efficient, mild, and suitable for scale-up, minimizing purification steps and waste.
- The amination step with 2-methoxyethylamine is straightforward and yields high purity products when performed under controlled conditions.
- The hydrochloride salt form improves stability, handling, and formulation properties of the final compound.
- These methods collectively support industrial production with good reproducibility and high product quality.
Q & A
Basic: What synthetic strategies are recommended for preparing 4-{[(2-Methoxyethyl)amino]methyl}benzonitrile hydrochloride, and how can reaction efficiency be optimized?
Answer:
The synthesis typically involves a reductive amination between 4-cyanobenzaldehyde derivatives and 2-methoxyethylamine, followed by hydrochloric acid salt formation. Key optimization steps include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity of the amine group .
- Catalysts : Use of sodium triacetoxyborohydride (STAB) or NaBH for efficient imine reduction under mild conditions .
- Acid conditions : Hydrochloric acid (1–2 M) is preferred for salt formation, with pH monitoring to avoid over-protonation .
- Purification : Recrystallization from ethanol/water mixtures improves purity (>95%) .
Advanced: How can researchers resolve discrepancies in crystallographic data for hydrochloride salts of structurally related benzonitrile derivatives?
Answer:
Contradictions in crystallographic data often arise from differences in hydrogen bonding, counterion positioning, or lattice energy. To address this:
- Software tools : SHELXL (for refinement) and SHELXS (for structure solution) enable precise analysis of hydrogen-bonding networks and lattice energy calculations .
- Validation metrics : Cross-check R-factors (<5%), residual electron density maps, and Hirshfeld surface analysis to confirm structural integrity .
- Comparative studies : Use DFT calculations (e.g., Gaussian 09) to compare experimental and theoretical lattice energies, as demonstrated for acyl hydrazide derivatives .
Basic: What spectroscopic and analytical techniques are critical for confirming the structural identity of this compound?
Answer:
A multi-technique approach is essential:
- NMR : H and C NMR confirm the methoxyethylamino group (δ 3.2–3.5 ppm for -OCH-) and benzonitrile (δ 7.5–8.0 ppm for aromatic protons) .
- IR : Stretching vibrations at ~2240 cm (C≡N) and 1100 cm (C-O-C) validate functional groups .
- Mass spectrometry : ESI-MS in positive mode should show [M+H] at m/z 221.1 (free base) and a chloride adduct .
- Elemental analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values within ±0.4% .
Advanced: How can computational modeling predict the biological interactions of this compound, particularly with enzymes or receptors?
Answer:
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases, GPCRs). Focus on the methoxyethyl group’s hydrogen-bonding potential .
- DFT calculations : Optimize the compound’s geometry at the B3LYP/6-31G(d) level to predict electrostatic potential maps and nucleophilic/electrophilic sites .
- MD simulations : GROMACS or AMBER can assess stability in biological matrices (e.g., aqueous solutions, lipid bilayers) over 100 ns trajectories .
Methodological: How should researchers design experiments to evaluate the compound’s stability under varying pH and temperature conditions?
Answer:
- pH stability :
- Thermal stability :
Advanced: What strategies mitigate low yields in the final hydrochloride salt formation step?
Answer:
Low yields often stem from incomplete protonation or competing side reactions. Solutions include:
- Counterion exchange : Replace Cl with PF or BF to improve crystallinity .
- Solvent optimization : Use ethanol or methanol for higher solubility of the hydrochloride salt .
- Stoichiometry : Maintain a 1:1.2 molar ratio of free base to HCl to ensure complete salt formation .
Methodological: How can researchers validate the compound’s purity for biological assays?
Answer:
- HPLC-DAD : Use a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (70:30). Purity >98% is required for in vitro studies .
- Residual solvents : GC-MS to detect traces of DMF or acetonitrile (limit: <500 ppm per ICH guidelines) .
- Chiral purity : If applicable, use chiral columns (e.g., Chiralpak AD-H) to confirm enantiomeric excess .
Advanced: What are the implications of hydrogen-bonding patterns on the compound’s crystallographic packing and solubility?
Answer:
- Crystal packing : Strong N–H···Cl hydrogen bonds (2.8–3.0 Å) dominate lattice formation, as seen in related hydrochloride salts .
- Solubility : Increased hydrogen-bond acceptor capacity (e.g., from the methoxy group) enhances aqueous solubility but may reduce lipid membrane permeability .
- Lattice energy : DFT-calculated energies (e.g., -120 kJ/mol) correlate with melting points and stability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
